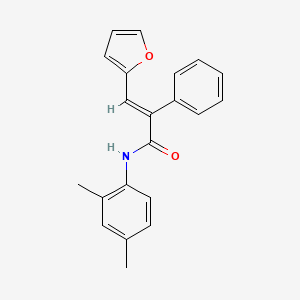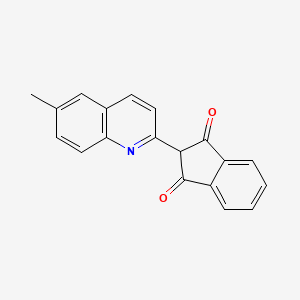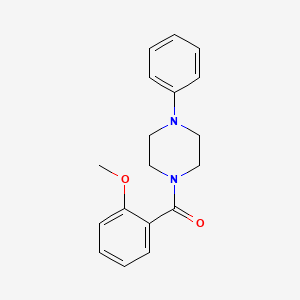
N-(2,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide, also known as DFP-PA-3, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been found to have various biochemical and physiological effects that make it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide is not yet fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, N-(2,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been found to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of enzymes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide in lab experiments is that it has been found to have low toxicity, making it a relatively safe compound to work with. Additionally, N-(2,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been found to have good solubility in water, which may make it easier to use in experiments. However, one limitation of using N-(2,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for research on N-(2,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide. One area of interest is the development of new cancer therapies based on this compound. Additionally, further study is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide and how it can be used to treat inflammatory diseases. Other potential areas of research include the development of new synthesis methods for N-(2,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide and the study of its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized using a variety of methods, including the reaction of 2-furylboronic acid with 3-bromo-2,4-dimethylbenzaldehyde, followed by coupling with N-phenylacrylamide. Another method involves the reaction of 2-furylboronic acid with 2,4-dimethylphenyl isocyanate, followed by coupling with N-phenylacrylamide.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that this compound has anti-tumor activity, making it a promising candidate for cancer treatment. Additionally, N-(2,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
(E)-N-(2,4-dimethylphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-10-11-20(16(2)13-15)22-21(23)19(14-18-9-6-12-24-18)17-7-4-3-5-8-17/h3-14H,1-2H3,(H,22,23)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPLFHFTRPIGJV-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-(2-furyl)-2-phenylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5781164.png)

![1-[2-(3,4-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5781186.png)


![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)


